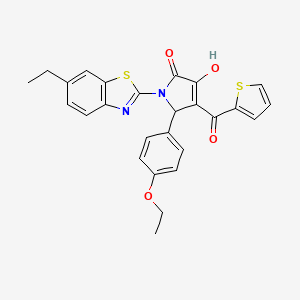![molecular formula C22H17NO4 B12137382 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(naphtho[2,1-b]furan-1-yl)acetamide](/img/structure/B12137382.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(naphtho[2,1-b]furan-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphtho[2,1-b]furan-1-acetamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)- (9CI) is a complex organic compound that belongs to the class of naphthofurans. This compound is characterized by its unique structure, which includes a naphthofuran core and a benzodioxin moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[2,1-b]furan-1-acetamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthofuran Core: The initial step involves the synthesis of the naphthofuran core through cyclization reactions. This can be achieved by using starting materials such as naphthalene derivatives and appropriate reagents to induce cyclization.
Introduction of the Acetamide Group: The acetamide group is introduced through acylation reactions. This step often requires the use of acyl chlorides or anhydrides in the presence of a base to facilitate the reaction.
Attachment of the Benzodioxin Moiety: The final step involves the attachment of the benzodioxin moiety to the naphthofuran-acetamide intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques used in industrial production include:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For large-scale production with consistent quality.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Naphtho[2,1-b]furan-1-acetamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form corresponding oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different functional groups onto the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphtho[2,1-b]furan-1-acetic acid derivatives, while reduction may produce naphtho[2,1-b]furan-1-ethylamine derivatives .
科学的研究の応用
Naphtho[2,1-b]furan-1-acetamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments
作用機序
The mechanism of action of Naphtho[2,1-b]furan-1-acetamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce desired biological effects.
Affecting Signal Transduction: Influencing cellular signaling pathways to alter cellular responses.
類似化合物との比較
Similar Compounds
Naphtho[1,2-b]furan Derivatives: Similar in structure but differ in the position of the furan ring.
Benzofuran Derivatives: Contain a benzofuran core instead of a naphthofuran core.
Indole Derivatives: Share similar biological activities but have an indole core
Uniqueness
Naphtho[2,1-b]furan-1-acetamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a naphthofuran core with a benzodioxin moiety makes it a valuable compound for various research applications .
特性
分子式 |
C22H17NO4 |
|---|---|
分子量 |
359.4 g/mol |
IUPAC名 |
2-benzo[e][1]benzofuran-1-yl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
InChI |
InChI=1S/C22H17NO4/c24-21(23-16-6-8-18-20(12-16)26-10-9-25-18)11-15-13-27-19-7-5-14-3-1-2-4-17(14)22(15)19/h1-8,12-13H,9-11H2,(H,23,24) |
InChIキー |
XJNFLZAEHGGWEJ-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=COC4=C3C5=CC=CC=C5C=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(4-Methoxyphenyl)methylene]-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12137299.png)
![1-ethyl-4'-hydroxy-1'-(3-methoxypropyl)-3'-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12137305.png)
![(2E)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylprop-2-enamide](/img/structure/B12137316.png)
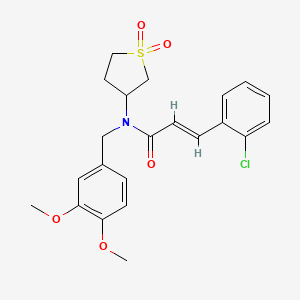
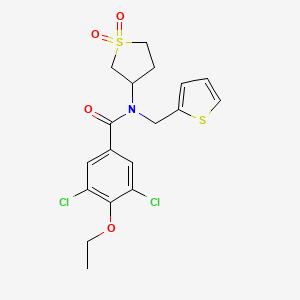
![3-Benzyl-6-[5-(3,4-dichlorophenyl)furan-2-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12137345.png)
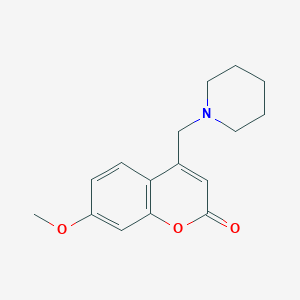
![2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3,5-bis(trifluoromethyl)phenyl]acetamide](/img/structure/B12137354.png)
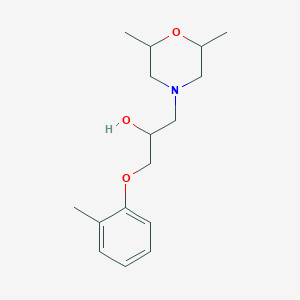
![N-benzyl-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide](/img/structure/B12137362.png)
![(5Z)-5-{[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12137364.png)
![2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12137372.png)
![4-(1-benzofuran-2-carbonyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12137380.png)
